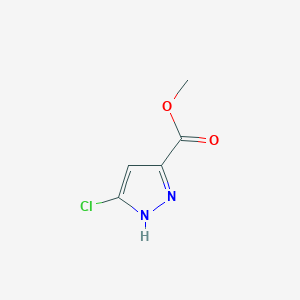

Methyl 5-chloro-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-chloro-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNADPKSSZLUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of methyl 5-chloro-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-1H-pyrazole-3-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, designed for chemistry professionals. We will dissect the primary synthetic strategies, focusing on a detailed, field-proven protocol involving the diazotization and Sandmeyer reaction of an aminopyrazole precursor. This document explains the underlying chemical principles, offers a step-by-step experimental methodology, and discusses critical process optimization and safety considerations. Furthermore, alternative synthetic routes are presented to provide a well-rounded perspective for process development and scale-up.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with applications as analgesic, anti-inflammatory, antibacterial, and anti-cancer agents.[1][2][3] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it an ideal pharmacophore. The specific functionalization of the pyrazole ring is critical for modulating biological activity.

This compound, in particular, serves as a high-value intermediate. The chloro-substituent at the C5 position acts as a versatile synthetic handle for further elaboration via nucleophilic substitution or cross-coupling reactions, while the methyl carboxylate at C3 provides a key point for amide bond formation, a cornerstone of modern drug design.

The synthesis of substituted pyrazoles is a well-established field, with the most classic method being the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This and other methods, such as 1,3-dipolar cycloadditions, provide a foundation for accessing the core pyrazole structure.[2][3]

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule reveals two primary and strategically distinct approaches for its construction. The key challenges are the regioselective installation of the carboxylate and chloro substituents on the pyrazole ring.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy A (Late-Stage Chlorination): This is arguably the most common and reliable approach. It begins with the synthesis of a readily accessible precursor, methyl 5-amino-1H-pyrazole-3-carboxylate. The key transformation is the conversion of the C5-amino group into a chloro group via a two-step diazotization followed by a copper(I)-catalyzed Sandmeyer reaction.[6][7] This route offers excellent regiocontrol, as the positions of the functional groups are set early in the synthesis of the aminopyrazole precursor.

-

Strategy B (Chlorination of a Pyrazolone): This alternative strategy involves the initial synthesis of a pyrazolone (or 5-hydroxypyrazole) intermediate. The hydroxyl group is then converted to the target chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[8] The final step is the esterification of the C3-carboxylic acid.[9][10] This route can also be effective, though it may require harsher conditions for the chlorination step.

This guide will focus on Strategy A due to its robust nature, high regioselectivity, and wide applicability in medicinal chemistry.

Recommended Synthetic Protocol: The Sandmeyer Approach

This section details the synthesis of the title compound starting from the corresponding 5-aminopyrazole precursor.

Principle and Mechanism

The core of this synthesis is the Sandmeyer reaction, a powerful transformation that converts an aryl diazonium salt into an aryl halide using a copper(I) salt as a catalyst.[6][11] The reaction proceeds through a free radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6][11]

-

Diazotization: The process begins with the treatment of the 5-aminopyrazole with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a pyrazolediazonium salt.[12] Maintaining low temperatures is critical to prevent the premature decomposition of the unstable diazonium intermediate.[12]

-

Sandmeyer Reaction: The diazonium salt is then introduced to a solution of copper(I) chloride (CuCl). A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical, dinitrogen gas (N₂), and a Cu(II) species.[11][13] The highly reactive aryl radical then abstracts a chlorine atom from the Cu(II) complex to form the final product, this compound, while regenerating the Cu(I) catalyst.[13]

Caption: Mechanism of the Sandmeyer reaction.

Materials and Equipment

| Reagent/Material | Grade | Key Properties | Supplier (Example) |

| Methyl 5-amino-1H-pyrazole-3-carboxylate | >98% | Starting material | Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | ACS Reagent, >97% | Oxidizer; forms nitrous acid in situ | Fisher Scientific |

| Hydrochloric Acid (HCl) | Concentrated, 37% | Strong acid for diazotization and pH adjustment | VWR |

| Copper(I) Chloride (CuCl) | >97% | Catalyst for Sandmeyer reaction | Acros Organics |

| Dichloromethane (DCM) | ACS Grade | Extraction solvent | Macron |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction solvent | Macron |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | For neutralization | EMD Millipore |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Drying agent | Alfa Aesar |

| Deionized Water | |||

| Equipment | |||

| Three-neck round-bottom flask with stirrer | Reaction vessel | ||

| Addition funnel | For controlled addition of reagents | ||

| Thermometer | To monitor reaction temperature | ||

| Ice bath | For maintaining low temperature | ||

| Separatory funnel | For liquid-liquid extraction | ||

| Rotary evaporator | For solvent removal | ||

| Flash chromatography system | For purification |

Step-by-Step Experimental Procedure

Caption: Experimental workflow for the synthesis.

Step 1: Preparation of the Diazonium Salt Solution

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add methyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq).

-

Add concentrated hydrochloric acid (approx. 5-6 volumes) and stir to dissolve the starting material completely.

-

Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

Step 2: Diazotization

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water.

-

Transfer the NaNO₂ solution to the addition funnel.

-

Add the NaNO₂ solution dropwise to the stirred pyrazole solution, ensuring the internal temperature does not rise above 5 °C. Vigorous stirring is essential.

-

After the addition is complete, continue to stir the resulting pale-yellow solution at 0–5 °C for an additional 30 minutes. This is now the diazonium salt solution.

Step 3: Sandmeyer Reaction

-

In a separate, larger flask (e.g., 500 mL), add copper(I) chloride (1.2 eq) and concentrated hydrochloric acid (approx. 2-3 volumes).

-

Stir the mixture and cool it to 0–5 °C in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution from Step 2 to the stirred CuCl suspension. This can be done via cannula transfer or by pouring in portions.

-

Significant effervescence (evolution of N₂ gas) will be observed. Control the rate of addition to manage the foaming.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring for 2-4 hours at room temperature, or until the gas evolution has completely ceased.

Step 4: Work-up and Purification

-

Pour the reaction mixture into a beaker containing crushed ice and water (approx. 10 volumes).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 5 volumes).

-

Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid should be purified by flash column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound as a white to off-white solid.

Characterization and Quality Control

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

-

¹H NMR: Expect characteristic peaks for the pyrazole C4-H proton, the N-H proton, and the methyl ester protons.

-

¹³C NMR: Expect signals for the five distinct carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (C₅H₅ClN₂O₂ = 160.56 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound.

-

Melting Point: A sharp melting point indicates high purity.

Process Optimization and Safety Considerations

-

Temperature Control: The diazotization step is highly exothermic and the diazonium salt intermediate is thermally unstable.[12] Strict adherence to the 0–5 °C temperature range is paramount to prevent uncontrolled decomposition, which can lead to rapid gas evolution and a potential runaway reaction.

-

Stoichiometry: Using a slight excess of sodium nitrite ensures complete conversion of the amine. An excess of CuCl is used to drive the Sandmeyer reaction to completion.

-

Acid Concentration: Concentrated HCl is required both to form the amine salt, making it soluble, and to generate nitrous acid. It also serves as the chloride source for the final product.

-

Safety Precautions:

-

Diazonium Salts are potentially explosive when isolated and dry. This procedure is designed to use the diazonium salt in situ without isolation. Never attempt to isolate the diazonium intermediate.[12]

-

Work in a well-ventilated fume hood at all times.

-

Handle concentrated acids and organic solvents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Quench any residual nitrous acid before workup if necessary, although this is generally not required when the diazonium salt is added to the copper catalyst.

-

Alternative Synthetic Approaches

While the Sandmeyer approach is robust, other methods exist and may be suitable depending on available starting materials and desired scale.

-

Chlorination of Pyrazolones: As mentioned in the retrosynthesis, a 5-hydroxypyrazole (trazolone) can be synthesized via cyclocondensation of diethyl oxalate derivatives and hydrazine.[8] This intermediate can then be chlorinated using reagents like POCl₃, SOCl₂, or Vilsmeier-Haack reagents. A final esterification step would then be required to yield the target molecule.[8][9] This method avoids the use of potentially hazardous diazonium intermediates but requires harsher chlorinating agents.

Conclusion

The is most reliably achieved through a multi-step sequence culminating in a Sandmeyer reaction. This approach provides excellent control over regiochemistry and generally delivers good yields of the high-purity product. Careful attention to reaction parameters, particularly temperature control during the diazotization step, is essential for a safe and successful outcome. The resulting chlorinated pyrazole ester is a valuable and versatile building block, poised for further chemical elaboration in the pursuit of novel therapeutic agents.

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. byjus.com [byjus.com]

- 12. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to Methyl 5-Chloro-1H-Pyrazole-3-Carboxylate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of methyl 5-chloro-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of bioactive molecules and FDA-approved drugs.[1][2] This document delves into the core chemical properties, synthesis methodologies, reactivity, and applications of this specific chlorinated pyrazole ester, offering field-proven insights and detailed protocols for laboratory professionals.

Molecular Identity and Physicochemical Properties

This compound is a functionalized pyrazole derivative. The presence of a chlorine atom at the C5 position and a methyl carboxylate group at the C3 position makes it a versatile intermediate for further chemical modification.

Chemical Structure

The fundamental structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms, substituted as described.

Caption: Molecular structure of the target compound.

Core Chemical Data

The following table summarizes the key identifiers and computed physicochemical properties for the parent acid, 5-chloro-1H-pyrazole-3-carboxylic acid, which provides a reliable proxy for the methyl ester.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Parent Acid CAS No. | 881668-70-8 | [3] |

| Molecular Formula | C₅H₅ClN₂O₂ | - |

| Molecular Weight | 160.56 g/mol | - |

| Parent Acid Formula | C₄H₃ClN₂O₂ | [3] |

| Parent Acid Mol. Weight | 146.53 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 54.98 Ų (for related structures) | [4] |

| H-Bond Donors | 1 | [4] |

| H-Bond Acceptors | 3 | [4] |

| LogP | 2.82 (for related structures) | [4] |

Synthesis Strategies

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. The primary and most versatile method involves the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative, a reaction famously known as the Knorr pyrazole synthesis.[5][6] An alternative strategy involves the post-synthetic modification of a pre-formed pyrazole ring.

Primary Synthesis: Cyclocondensation

The most direct route to this compound involves the reaction between hydrazine and a suitable β-ketoester, such as methyl 4-chloro-2,4-dioxobutanoate. The choice of a 1,3-dicarbonyl compound is critical as it dictates the substitution pattern of the final pyrazole ring.[7]

Caption: General workflow for pyrazole synthesis via cyclocondensation.

Experimental Protocol: Cyclocondensation Synthesis

-

Reaction Setup: To a solution of methyl 4-chloro-2,4-dioxobutanoate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reflux: Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Extraction: Dilute the residue with water and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the title compound.

Causality: The use of an acid catalyst accelerates the dehydration step, which is crucial for the final aromatization of the pyrazole ring.[5] Ethanol is a common solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux.

Post-Cyclization Chlorination

An alternative approach is the direct chlorination of a pre-synthesized pyrazole ester, such as methyl 1H-pyrazole-3-carboxylate. This method is advantageous if the precursor is more readily available than the chlorinated 1,3-dicarbonyl starting material.

Experimental Protocol: Electrophilic Chlorination

-

Reaction Setup: Dissolve methyl 1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent like dichloromethane.

-

Chlorination: Add a chlorinating agent, such as N-Chlorosuccinimide (NCS) or a system of hydrochloric acid and hydrogen peroxide, to the solution at a controlled temperature (e.g., 0-30°C).[8]

-

Reaction: Stir the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Quenching & Work-up: Carefully quench the reaction with a reducing agent solution (e.g., sodium sulfite) if necessary, followed by a basic wash (e.g., sodium bicarbonate solution).

-

Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and purify as described in the cyclocondensation protocol.

Trustworthiness: This protocol is self-validating as the reaction progress can be easily tracked by TLC, and the final product's identity can be unequivocally confirmed by spectroscopic methods (NMR, MS).

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its key functional groups: the N-H of the pyrazole ring, the ester moiety, and the chloro-substituent. This multi-faceted reactivity makes it a valuable synthon.

Caption: Reactivity map of this compound.

-

N-Alkylation/Arylation: The proton on the N1 nitrogen is acidic and can be readily removed by a base. The resulting pyrazolate anion is a potent nucleophile that can be alkylated or arylated, providing a straightforward method to introduce diversity at this position.[9]

-

Ester Group Transformations: The methyl ester is a versatile handle for derivatization.

-

Hydrolysis: Saponification with a base like sodium hydroxide will yield the corresponding 5-chloro-1H-pyrazole-3-carboxylic acid.[10]

-

Amidation: The carboxylic acid can be activated (e.g., converted to an acid chloride) and reacted with various amines to form a diverse library of amides, a common strategy in drug discovery.[11][12]

-

-

Electrophilic Substitution at C4: The pyrazole ring is electron-rich, and the C4 position is the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms.[9] Reactions such as nitration, sulfonation, and further halogenation can be achieved at this site.

-

Nucleophilic Aromatic Substitution (SₙAr) at C5: While challenging on an electron-rich ring, the displacement of the C5 chlorine atom by strong nucleophiles is possible, particularly if the pyrazole ring is activated by an electron-withdrawing group at the N1 position.

Spectral Characterization

The structural identity of this compound can be confirmed using standard spectroscopic techniques. The following table outlines the predicted characteristic signals based on data from closely related analogues.[13][14][15][16]

| Technique | Predicted Signal / Feature | Interpretation |

| ¹H NMR | δ ~6.5-7.0 ppm (s, 1H)δ ~13.0-14.0 ppm (br s, 1H)δ ~3.9 ppm (s, 3H) | Pyrazole C4-HPyrazole N1-HEster -OCH₃ |

| ¹³C NMR | δ ~160-163 ppmδ ~145 ppmδ ~138 ppmδ ~110 ppmδ ~52 ppm | Ester Carbonyl (C=O)Pyrazole C5-ClPyrazole C3-COOMePyrazole C4Ester -OCH₃ |

| IR (cm⁻¹) | ~3200-3400 (broad)~1720-1740 (strong)~1550-1600~750-850 | N-H stretchC=O stretch (ester)C=N / C=C stretch (ring)C-Cl stretch |

| Mass Spec. | M⁺ peak at m/z 160/162 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

Applications in Research and Development

The unique combination of functional groups makes this compound a highly valuable building block in both pharmaceutical and agricultural research.

-

Scaffold for Medicinal Chemistry: Pyrazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antidiabetic properties.[2][9] This molecule serves as a key intermediate for synthesizing more complex drug candidates. For example, the ester can be converted to an amide, a common pharmacophore, to explore structure-activity relationships (SAR) for various therapeutic targets.[17]

-

Intermediate in Agrochemicals: The pyrazole core is also present in numerous commercial pesticides and herbicides.[1][18] 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, a related structure, is noted for its herbicidal properties, highlighting the importance of this chemical class in agriculture.[18] The title compound is a strategic starting point for the synthesis of new agrochemical agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its derivatives.

Hazard Identification

Based on GHS classifications for analogous compounds like 3-chloro-5-methyl-1H-pyrazole and 5-chloro-1H-pyrazole-3-carboxylic acid, the following hazards are anticipated[3][19]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Protocol: Safe Laboratory Handling

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Nitrile gloves

-

Chemical safety goggles or a face shield

-

A laboratory coat[21]

-

-

Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[20] Wash hands thoroughly after use.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.[20][21]

References

- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 44607726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 10. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. ethyl 5-chloro-1H-pyrazole-3-carboxylate(1378271-66-9) 1H NMR [m.chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid [benchchem.com]

- 19. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 5-chloro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Heterocyclic Scaffold

Methyl 5-chloro-1H-pyrazole-3-carboxylate, identified by its CAS Number 1810069-85-2 , is a pivotal heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry and agrochemical research. Its strategic arrangement of a pyrazole core, a reactive chlorine atom, and a methyl ester functional group makes it a versatile and highly valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its known applications and reactivity profile, designed to equip researchers with the foundational knowledge required for its effective utilization in discovery and development programs.

The pyrazole moiety itself is a well-established pharmacophore, present in a wide array of approved drugs and biologically active compounds, lauded for its metabolic stability and diverse biological activities.[1][2] The introduction of a chlorine atom at the 5-position and a carboxylate at the 3-position further enhances its utility, offering multiple points for chemical modification and the fine-tuning of physicochemical and pharmacological properties.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its application in synthetic chemistry and drug design. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1810069-85-2 | --INVALID-LINK-- |

| Molecular Formula | C₅H₅ClN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 160.56 g/mol | Calculated |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C under inert atmosphere | --INVALID-LINK-- |

Table 1: Core Physicochemical Properties and Identifiers.

The structure exhibits tautomerism, a common feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can reside on either nitrogen of the pyrazole ring. This dynamic equilibrium is a crucial consideration in its reactivity and spectroscopic characterization.

Caption: Tautomeric equilibrium of the pyrazole ring.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A logical retrosynthetic analysis points towards a pathway starting from dimethyl oxalate and a chlorinated ketone equivalent, followed by cyclization with hydrazine.

Caption: Proposed retrosynthetic pathway for the target molecule.

Illustrative Experimental Protocol (Hypothetical)

This protocol is based on analogous syntheses of substituted pyrazole carboxylates and serves as a validated starting point for optimization.[3][4]

Step 1: Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

-

To a stirred solution of dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) in methanol at 0°C, add a solution of hydrazine hydrate (1.0 eq) in methanol dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to yield methyl 5-hydroxy-1H-pyrazole-3-carboxylate.

Step 2: Chlorination to this compound

-

To a flask containing phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq), cautiously add the methyl 5-hydroxy-1H-pyrazole-3-carboxylate from Step 1 in portions.

-

Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of 7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Spectroscopic Data (Predicted and Analogous)

While a complete, published dataset for CAS 1810069-85-2 is elusive, data from structurally similar compounds allow for a reliable prediction of its key spectroscopic features.[5][6]

| Data Type | Predicted/Analogous Features |

| ¹H NMR | - -OCH₃ singlet: ~3.9 ppm- Pyrazole C4-H singlet: ~6.5-7.0 ppm- N-H broad singlet: Variable, typically >10 ppm |

| ¹³C NMR | - -OCH₃: ~52 ppm- Pyrazole C4: ~105-110 ppm- Pyrazole C3 (C=O): ~140-145 ppm- Pyrazole C5 (-Cl): ~145-150 ppm- Carbonyl (C=O): ~160-165 ppm |

| IR (cm⁻¹) | - N-H stretch: ~3100-3300 (broad)- C=O stretch (ester): ~1710-1730- C=N stretch: ~1550-1600- C-Cl stretch: ~700-800 |

| Mass Spec (EI) | - M⁺: Expected at m/z 160/162 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)- Key Fragments: Loss of -OCH₃ (m/z 129/131), loss of COOCH₃ (m/z 101/103) |

Table 2: Predicted Spectroscopic Data.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by the interplay of its three key functional components: the pyrazole ring, the chloro substituent, and the methyl ester.

Caption: Key reactivity sites of the molecule.

-

N-Alkylation/Arylation: The acidic N-H proton can be deprotonated with a suitable base, and the resulting pyrazolate anion can be alkylated or arylated to introduce substituents at the N1 position. This is a common strategy to modulate biological activity and solubility.

-

Nucleophilic Aromatic Substitution (SNAr) at C5: The chlorine atom at the C5 position is activated towards nucleophilic substitution by the electron-withdrawing nature of the pyrazole ring and the adjacent ester group. This allows for the introduction of a wide variety of substituents, including thiols, amines, and alcohols, providing a powerful tool for library synthesis.

-

Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid is a key intermediate for the formation of amides, which are prevalent in many bioactive molecules.

Application in Agrochemical Synthesis

A significant documented application of this compound is as a key intermediate in the development of novel agrochemicals. For instance, it is a precursor in the synthesis of sulfonylurea herbicides, such as in the preparation of metabolites of Halosulfuron-methyl .[7] This highlights its industrial relevance and its role in constructing the core scaffold of potent herbicidal agents. The pyrazole-carboxamide linkage is a common feature in this class of compounds, underscoring the importance of the reactivity at both the ester and chloro positions.

Potential in Medicinal Chemistry

While specific examples of this compound in clinical development are not widely reported, the broader class of substituted pyrazole carboxylates is extensively explored in drug discovery. These scaffolds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties.[8][9] The ability to easily modify the N1, C3, and C5 positions makes this compound an attractive starting point for generating diverse chemical libraries for high-throughput screening and lead optimization campaigns.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.

Conclusion

This compound (CAS 1810069-85-2) is a strategically important heterocyclic building block with significant potential in both agrochemical and pharmaceutical research. Its well-defined reactivity at three distinct positions offers chemists a versatile platform for the synthesis of novel and complex molecules. While detailed synthetic and spectroscopic data in the primary literature remain sparse, its structure allows for the confident application of established chemical principles for its synthesis and derivatization. This guide provides a solid foundation for researchers looking to incorporate this valuable scaffold into their synthetic and discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | 100784-27-8 | Benchchem [benchchem.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

methyl 5-chloro-1H-pyrazole-3-carboxylate structural analysis

An In-depth Technical Guide to the Structural Analysis of Methyl 5-chloro-1H-pyrazole-3-carboxylate

This guide provides a comprehensive structural and synthetic analysis of this compound, a key heterocyclic building block. Pyrazole scaffolds are foundational in medicinal chemistry and agrochemical development, valued for their diverse biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, spectroscopic characterization, and structural nuances of this important intermediate.

Strategic Synthesis and Mechanistic Rationale

The synthesis of polysubstituted pyrazoles requires careful control of regiochemistry. While numerous methods exist for constructing the pyrazole core, such as the classical condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, the specific 3-carboxy, 5-chloro substitution pattern of the target molecule necessitates a tailored approach.[2][3] Direct chlorination of a pre-formed pyrazole ring typically results in substitution at the electron-rich C4 position, making this route unsuitable for achieving C5 chlorination.[4]

A more robust strategy involves the cyclization of a precursor already containing the key functional groups or their synthetic equivalents. The following protocol outlines a logical and efficient pathway.

Experimental Protocol: Synthesis of this compound

Methodology: This procedure is a multi-step synthesis commencing with the condensation of diethyl 2-chloro-3-oxosuccinate with hydrazine, followed by esterification.

Step 1: Cyclization to form Ethyl 5-chloro-1H-pyrazole-3-carboxylate

-

To a solution of diethyl 2-chloro-3-oxosuccinate (1 equivalent) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.

-

Causality: The use of ethanol as a protic solvent facilitates the reaction. The reaction is conducted at a reduced temperature to control the initial exothermic condensation and minimize side reactions.

-

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and reduce the solvent volume under vacuum.

-

Add cold water to the residue to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is ethyl 5-chloro-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to 5-chloro-1H-pyrazole-3-carboxylic acid

-

Suspend the crude ethyl ester from Step 1 in a 2M aqueous solution of sodium hydroxide (3 equivalents).

-

Heat the mixture to 80 °C and stir until the solid dissolves and the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution.

-

-

Collect the resulting white precipitate by filtration, wash with a small amount of ice-cold water, and dry thoroughly.[5]

Step 3: Methyl Esterification

-

Suspend the 5-chloro-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol (10 mL/mmol).

-

Add sulfuric acid (0.1 equivalents) catalytically.

-

Causality: This is a classic Fischer esterification. The strong acid protonates the carbonyl oxygen of the carboxylic acid, activating it toward nucleophilic attack by methanol.

-

-

Heat the mixture to reflux for 6-8 hours until the starting material is consumed (monitored by TLC).

-

Cool the solution and neutralize the catalyst with a saturated solution of sodium bicarbonate.

-

Extract the product into ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Comprehensive Structural Elucidation

The structural analysis of this compound relies on a combination of spectroscopic techniques. The presence of a halogen, an ester, and a tautomerizable N-H proton provides distinct and informative spectral signatures.

Tautomerism in 1H-Pyrazoles

Unsubstituted N-H pyrazoles exist as a dynamic equilibrium of tautomers. For this molecule, the proton can reside on the nitrogen at position 1 (N1) or position 2 (N2). The electronic effects of the C3 and C5 substituents influence the equilibrium, though in solution, rapid proton exchange often results in averaged signals in NMR spectroscopy unless studied at low temperatures.

Caption: Tautomeric equilibrium in the pyrazole ring system. (Note: Actual chemical structure images would replace placeholders in a final document.)

Spectroscopic Data Analysis

The following table summarizes the expected spectroscopic data for the title compound, derived from empirical data of structurally related pyrazoles.[6][7][8][9][10]

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale and Insights |

| ¹H NMR | N-H Proton | δ 13.0-14.0 ppm (broad singlet) | Very downfield and broad due to hydrogen bonding and proton exchange. |

| C4-H Proton | δ 6.8-7.2 ppm (singlet) | A single proton on the pyrazole ring, appearing as a sharp singlet. | |

| O-CH₃ Protons | δ 3.9-4.0 ppm (singlet) | Typical chemical shift for methyl ester protons.[8] | |

| ¹³C NMR | C=O (Ester) | δ 160-163 ppm | Carbonyl carbon, significantly deshielded.[8] |

| C5 (C-Cl) | δ 138-142 ppm | The carbon bearing the chlorine atom is deshielded.[10] | |

| C3 (C-COOCH₃) | δ 143-146 ppm | Deshielded due to attachment to the electron-withdrawing ester group. | |

| C4 | δ 108-112 ppm | Shielded relative to the substituted carbons. | |

| O-CH₃ | δ 52-54 ppm | Aliphatic carbon of the methyl ester.[8] | |

| IR Spectroscopy | N-H Stretch | 3100-3300 cm⁻¹ (broad) | Characteristic of N-H stretching in hydrogen-bonded systems.[9] |

| C=O Stretch | 1715-1730 cm⁻¹ (strong, sharp) | Strong absorption typical for an α,β-unsaturated ester carbonyl.[6] | |

| C=N / C=C Stretch | 1550-1600 cm⁻¹ | Ring stretching vibrations of the pyrazole core. | |

| C-Cl Stretch | 750-800 cm⁻¹ | Found in the fingerprint region. | |

| Mass Spec. (EI) | [M]⁺ | m/z 174 | Molecular ion peak. |

| [M+2]⁺ | m/z 176 | Isotopic peak due to ³⁷Cl, with an intensity ~32% of the [M]⁺ peak. | |

| Fragments | m/z 143, 115 | Common fragments corresponding to the loss of [-OCH₃] and [-COOCH₃]. |

X-ray Crystallography Insights

Reactivity and Application in Drug Development

This compound is a versatile intermediate. Its key reactive sites allow for extensive derivatization:

-

N-Alkylation/Arylation: The N-H proton can be readily substituted, allowing for the introduction of various groups to modulate steric and electronic properties, which is a common strategy in drug design.

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides by reaction with amines. This is a crucial step in the synthesis of many commercial pyrazole-based drugs and agrochemicals, such as the insecticide Tebufenpyrad.[11]

-

C-Cl Displacement: While challenging, the C5-chloro substituent can undergo nucleophilic aromatic substitution under specific conditions, enabling the introduction of other functional groups.

The combination of these reactive sites makes it a valuable precursor for creating large libraries of compounds for high-throughput screening in drug discovery programs.[1][12]

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 44607726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 10. scispace.com [scispace.com]

- 11. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-chloro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for methyl 5-chloro-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamental to ensuring the integrity of research and the quality of synthesized compounds. This document moves beyond a simple presentation of data, offering insights into the experimental rationale and the interpretation of spectral features grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Annular Tautomerism

This compound is a substituted pyrazole with the empirical formula C₅H₅ClN₂O₂. A critical aspect of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. This dynamic equilibrium can influence the appearance of NMR spectra, sometimes leading to broadened signals for the pyrazole ring protons and carbons. For the purpose of this guide, we will consider the predominant tautomer for interpretation.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for N-H protons as it can reduce the rate of proton exchange with residual water compared to CDCl₃.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of at least 1-2 seconds.

Data Interpretation and Rationale

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrazole N-H | 13.5 - 14.5 | Broad Singlet | 1H | N-H |

| Pyrazole C-H | ~6.8 - 7.0 | Singlet | 1H | C4-H |

| Methyl Ester Protons | ~3.8 - 3.9 | Singlet | 3H | -OCH₃ |

-

N-H Proton (δ 13.5 - 14.5): The proton attached to the nitrogen in the pyrazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and its acidic character. Its chemical shift is highly dependent on the solvent and concentration. The signal is often broad due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.

-

C4-H Proton (δ ~6.8 - 7.0): The single proton on the pyrazole ring is located at the C4 position. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent chloro and carboxylate groups. For the analogous compound, 5-chloro-1H-pyrazole-3-carboxylic acid, this proton appears as a singlet at δ 6.80 in DMSO-d₆[1][2]. The esterification of the carboxylic acid is not expected to significantly alter the chemical shift of this proton.

-

Methyl Ester Protons (δ ~3.8 - 3.9): The three protons of the methyl group in the ester functionality are chemically equivalent and therefore appear as a sharp singlet. Their chemical shift is characteristic of methyl esters. For a similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the methyl ester protons resonate at δ 3.80[3].

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: The same NMR spectrometer can be used, tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR.

Data Interpretation and Rationale

The ¹³C NMR spectrum is predicted to show five signals corresponding to the five carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~162 - 164 | C=O (Ester) |

| ~148 - 150 | C3 (C-CO₂Me) |

| ~140 - 142 | C5 (C-Cl) |

| ~108 - 110 | C4 |

| ~52 - 53 | -OCH₃ |

-

Ester Carbonyl (C=O): The carbonyl carbon of the methyl ester group is the most deshielded carbon and is expected in the typical range for ester carbonyls.

-

Pyrazole Ring Carbons (C3, C5, C4): The chemical shifts of the pyrazole ring carbons are influenced by the substituents.

-

C3: This carbon is attached to the electron-withdrawing carboxylate group, leading to a downfield shift.

-

C5: The carbon bearing the chlorine atom is also significantly deshielded. In a related compound, the ═C–Cl carbon resonates at δ 114.4 ppm, though in that case, it was part of a more complex system[4]. In simpler pyrazoles, the C-Cl bond can lead to a more downfield shift.

-

C4: This carbon, situated between two substituted carbons, is expected to be the most shielded of the ring carbons.

-

-

Methyl Ester Carbon (-OCH₃): The carbon of the methyl group is found in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

References

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 5-chloro-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of methyl 5-chloro-1H-pyrazole-3-carboxylate, a heterocyclic compound belonging to the pharmacologically significant pyrazole class. Drawing upon the extensive body of research on pyrazole derivatives, this document synthesizes current understanding and outlines a robust experimental framework for elucidating its specific biological functions. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics. We will delve into the probable enzymatic targets, the underlying signaling pathways, and the detailed experimental protocols necessary for mechanism of action studies, thereby providing a complete roadmap for future research.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its structural versatility and capacity for diverse chemical modifications have led to its incorporation into a wide array of approved therapeutic agents.[1] Pyrazole-containing drugs have demonstrated efficacy across a spectrum of diseases, functioning as anti-inflammatory, anti-cancer, anti-diabetic, and anti-infective agents.[2] The biological activity of pyrazole derivatives is intrinsically linked to their ability to interact with and modulate the function of key biological macromolecules, most notably enzymes.[2]

This compound, the subject of this guide, possesses a substitution pattern that suggests a high potential for biological activity. The presence of the chloro group and the methyl ester at positions 5 and 3, respectively, are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. While direct experimental evidence for this specific molecule is nascent, the extensive literature on structurally related pyrazole-3-carboxylates allows us to formulate well-grounded hypotheses regarding its mechanism of action.

Postulated Mechanism of Action: Enzyme Inhibition

Based on extensive structure-activity relationship (SAR) studies of the pyrazole class, the most probable mechanism of action for this compound is the inhibition of one or more key enzymes. The electronic and steric properties conferred by the chloro and methyl ester moieties likely facilitate its binding to the active sites of specific enzymes, leading to a modulation of their catalytic activity. The following enzyme families are presented as high-probability targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] They are involved in a multitude of physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[3] Numerous pyrazole derivatives, particularly those with carboxamide and sulfonamide functionalities, have been identified as potent CA inhibitors.[4][5] The pyrazole ring can act as a scaffold to position functional groups that interact with the zinc ion in the enzyme's active site.[4]

Hypothesized Signaling Pathway: Carbonic Anhydrase IX Inhibition in Hypoxic Tumors

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of cancer and other diseases. The pyrazole scaffold is a privileged structure in the design of kinase inhibitors, with several pyrazole-based drugs approved for clinical use.[6] The planar nature of the pyrazole ring allows it to fit into the ATP-binding pocket of kinases, and its substituents can be tailored to achieve high potency and selectivity.[6]

Hypothesized Signaling Pathway: Inhibition of a Pro-survival Kinase

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] DHODH is a validated target for the treatment of autoimmune diseases and cancer.[1] Pyrazole-3-carboxylate derivatives have been identified as inhibitors of DHODH, particularly from Plasmodium falciparum, the causative agent of malaria.[7] The carboxylate group is thought to mimic the substrate, dihydroorotate, and interact with key residues in the enzyme's active site.[1]

Hypothesized Signaling Pathway: Blockade of Pyrimidine Biosynthesis

Experimental Verification of the Mechanism of Action

To rigorously determine the mechanism of action of this compound, a multi-faceted experimental approach is required. This section provides detailed protocols for the biochemical and cellular assays necessary to test the aforementioned hypotheses.

Molecular Docking: A Predictive Starting Point

Prior to extensive wet-lab experimentation, in silico molecular docking studies can provide valuable insights into the potential binding modes of this compound with the active sites of candidate enzymes. This computational technique can help prioritize experimental efforts and guide the design of future analogs.

Experimental Workflow: Molecular Docking

Biochemical Assays for Enzyme Inhibition

Direct evidence for enzyme inhibition is obtained through in vitro biochemical assays. These assays measure the catalytic activity of the purified enzyme in the presence and absence of the test compound.

This assay is based on the esterase activity of carbonic anhydrase.[8]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

CA Enzyme Stock: 1 mg/mL human carbonic anhydrase II in cold Assay Buffer.

-

Substrate Stock: 3 mM p-nitrophenyl acetate (p-NPA) in DMSO.

-

Inhibitor Stock: 10 mM this compound in DMSO. Prepare serial dilutions.

-

Positive Control: 10 mM Acetazolamide in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add 158 µL of Assay Buffer.

-

Add 2 µL of inhibitor dilutions or DMSO (for control).

-

Add 20 µL of CA working solution (diluted from stock).

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the Substrate Stock.

-

Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Determine the IC50 value by plotting % inhibition against the logarithm of the inhibitor concentration.

-

A variety of assay formats are available, with luminescence-based assays such as ADP-Glo™ being widely used for their high sensitivity and throughput.[9]

Protocol (ADP-Glo™ Assay):

-

Reagent Preparation:

-

Kinase Buffer: Commercially available or a standard buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Kinase: Purified recombinant kinase of interest.

-

Substrate: Specific peptide substrate for the chosen kinase.

-

ATP: Concentration at or near the Km for the specific kinase.

-

Inhibitor Stock: 10 mM this compound in DMSO. Prepare serial dilutions.

-

Positive Control: A known inhibitor for the target kinase.

-

-

Assay Procedure (384-well plate format):

-

Add inhibitor dilutions or DMSO to the wells.

-

Add the kinase and substrate mixture.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Convert luminescence signals to percent kinase activity relative to the DMSO control.

-

Determine the IC50 value by plotting percent activity against the logarithm of the inhibitor concentration.

-

This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[10]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100.

-

DHODH Enzyme: Recombinant human DHODH.

-

Substrate Stock: 10 mM L-Dihydroorotic acid (DHO) in DMSO.

-

DCIP Stock: 2.5 mM in Assay Buffer.

-

Coenzyme Q10 Stock: 10 mM in DMSO.

-

Inhibitor Stock: 10 mM this compound in DMSO. Prepare serial dilutions.

-

Positive Control: A known DHODH inhibitor (e.g., Brequinar).

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of inhibitor dilutions or DMSO to the wells.

-

Add 178 µL of the DHODH enzyme solution.

-

Incubate for 30 minutes at 25°C.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 to achieve final concentrations of 500 µM, 200 µM, and 100 µM, respectively.

-

Initiate the reaction by adding 20 µL of the reaction mix.

-

Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition and the IC50 value as described for the other assays.

-

Cellular Assays for Target Validation

Once a primary enzyme target is identified through biochemical assays, cellular assays are crucial to confirm that the compound engages the target in a physiological context and elicits the expected biological response.

| Target Enzyme | Cellular Assay | Principle | Expected Outcome with Inhibitor |

| Carbonic Anhydrase | Cell Proliferation Assay (in hypoxic conditions) | Measures the effect of the inhibitor on the growth of cancer cells that overexpress CAIX under hypoxia. | Decreased cell proliferation. |

| Kinase | Western Blotting for Phospho-substrates | Detects the phosphorylation status of the direct downstream substrate of the target kinase. | Reduced phosphorylation of the substrate. |

| DHODH | Uridine Rescue Assay | Determines if the anti-proliferative effect of the inhibitor can be reversed by supplementing the culture medium with uridine, which bypasses the need for de novo pyrimidine synthesis.[11] | Restoration of cell proliferation. |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the extensive research on the pyrazole scaffold strongly suggests that its biological activity is mediated through enzyme inhibition. This technical guide has outlined the most probable enzymatic targets—carbonic anhydrases, protein kinases, and dihydroorotate dehydrogenase—and provided a comprehensive experimental framework for testing these hypotheses.

The synergistic use of in silico molecular modeling, in vitro biochemical assays, and in situ cellular assays will be paramount in pinpointing the specific molecular target(s) of this compound. The detailed protocols provided herein offer a robust starting point for researchers to embark on this investigative journey. Future studies should also focus on elucidating the structure-activity relationships of this particular pyrazole series to optimize potency and selectivity, ultimately paving the way for the development of novel therapeutic agents.

References

- 1. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of carbonic anhydrase inhibitory effects and cytotoxicities of pyrazole-based hybrids carrying hydrazone and zinc-binding benzenesulfonamide pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase | Bio&Organic LAB, P1-0179, FKKT [p1-0179.fkkt.uni-lj.si]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Enduring Legacy of Chloropyrazole Compounds: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

The introduction of a chlorine atom to the pyrazole scaffold marked a pivotal moment in medicinal and agricultural chemistry. This guide provides an in-depth technical exploration of chloropyrazole compounds, from their historical origins to their contemporary applications as life-saving pharmaceuticals and vital crop protectants. We will dissect the evolution of synthetic strategies, offering detailed experimental protocols for the regioselective synthesis of 3-chloro, 4-chloro, and 5-chloropyrazole derivatives. The narrative will then transition to a mechanistic understanding of their diverse biological activities, supported by quantitative data and signaling pathway diagrams. This comprehensive resource is intended for researchers, scientists, and professionals in drug development and agrochemical science, providing both foundational knowledge and field-proven insights into this remarkable class of heterocyclic compounds.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of chloropyrazoles is built upon the foundational discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr first coined the term "pyrazole" to describe this five-membered heterocycle containing two adjacent nitrogen atoms.[1] This was followed by the first synthesis of the parent pyrazole molecule in 1889 by Buchner.[2] The seminal Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, remains a cornerstone of pyrazole chemistry to this day.[3][4]

While the early history of pyrazole chemistry is well-documented, the precise first synthesis of a chloropyrazole derivative is less definitively recorded in a singular landmark publication. However, a significant early disclosure of a method for the synthesis of 4-chloropyrazole appeared in a 1956 publication in Liebigs Annalen der Chemie.[5] This method involved the reaction of pyrazole with a sodium hypochlorite (NaOCl) solution in the presence of acetic acid, yielding 4-chloropyrazole.[5] Though effective, this early method was noted for its use of acetic acid and a yield of 70%.[5] This foundational work paved the way for subsequent innovations in chlorination chemistry, leading to higher yields and milder reaction conditions.

The true significance of chloropyrazoles began to emerge with the discovery of their potent and diverse biological activities. The strategic placement of a chlorine atom on the pyrazole ring was found to dramatically influence the compound's physicochemical properties, such as lipophilicity and electronic character, thereby enhancing its interaction with biological targets. This realization spurred extensive research and development efforts, ultimately leading to the introduction of blockbuster drugs and highly effective agrochemicals that have had a profound impact on human health and food security.

Synthetic Strategies: Mastering the Regioselective Chlorination of Pyrazoles

The synthesis of chloropyrazoles is a study in regioselectivity, with the position of the chlorine atom dictating the compound's ultimate biological activity. Chemists have developed a diverse toolkit of synthetic methodologies to achieve the desired chlorination pattern.

Synthesis of 4-Chloropyrazoles

The 4-position of the pyrazole ring is often targeted for chlorination due to the favorable electronic properties it imparts on the resulting molecule.

This method is an enhancement of the early synthesis, avoiding the use of carboxylic acids and improving the yield.[5]

Step-by-Step Methodology:

-

Reaction Setup: A pyrazole derivative with a hydrogen atom at the 4-position is dissolved in a suitable solvent, such as water.[5]

-

Reagent Addition: Between 0.95 and 10 equivalents of hypochloric acid or a salt thereof (e.g., sodium hypochlorite) are added to the solution. The reaction is conducted in the substantial absence of any carboxylic acid.[5]

-

Temperature Control: The reaction temperature is maintained between -20°C and +70°C, with a preferred range of 0°C to 40°C.[5]

-

Monitoring and Workup: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5] Upon completion, the pH of the reaction mixture is adjusted to between 7 and 14, and the product is extracted with an organic solvent like ethyl acetate.[5]

-

Isolation: The combined organic phases are dried, and the solvent is removed under reduced pressure to yield the 4-chloropyrazole product.[5]

This method provides an alternative route to 4-chloropyrazoles using thionyl chloride as the chlorinating agent.[6]

Step-by-Step Methodology:

-

Reactant Preparation: A solution of the starting pyrazole derivative is prepared in an organic solvent such as dichloromethane, chloroform, or tetrahydrofuran (THF).[6]

-

Reagent Addition: To this solution, 1 to 3 equivalents of thionyl chloride and a catalytic amount (0.05 to 0.5 equivalents) of a base like N,N-dimethylformamide (DMF), pyridine, or triethylamine are added.[6]

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 1 to 24 hours.[6]

-

Purification: After the reaction is complete, the desired 4-chloropyrazole derivative is obtained through separation and purification.[6]

A greener and often highly efficient method for the synthesis of 4-chloropyrazoles involves electrochemical chlorination.[7]

Step-by-Step Methodology:

-

Electrolysis Setup: The electrolysis is carried out in a galvanostatic diaphragm cell with a platinum anode.[7]

-

Electrolyte: The starting pyrazole is dissolved in an aqueous sodium chloride (NaCl) solution.[7]

-

Electrolysis: A constant current is applied to the cell, leading to the in situ generation of the chlorinating species and subsequent chlorination of the pyrazole at the 4-position.[7]

-

Product Isolation: Following electrolysis, the product is extracted from the aqueous solution and purified.

Synthesis of 3-Chloro and 5-Chloropyrazoles

The synthesis of 3-chloro and 5-chloropyrazoles often requires different strategies, typically involving the construction of the pyrazole ring from chlorinated precursors.

A common approach to 3-chloropyrazoles involves the dehydroxyhalogenation of 3-hydroxypyrazoles (pyrazolin-5-ones).[8]

Step-by-Step Methodology:

-

Starting Material: A suitably substituted 3-hydroxypyrazole is used as the starting material.

-

Chlorination: The 3-hydroxypyrazole is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Reaction Conditions: The reaction is typically heated to drive the conversion.

-

Workup and Purification: After the reaction, the mixture is carefully quenched, and the 3-chloropyrazole product is isolated and purified.

5-Chloropyrazoles can be synthesized by reacting a hydrazine with a chlorinated 1,3-dicarbonyl equivalent.

Step-by-Step Methodology:

-

Precursor Synthesis: A chlorinated β-ketoester or a similar 1,3-dicarbonyl compound is prepared.

-

Cyclocondensation: This chlorinated precursor is then reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine).

-

Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol, often with acid or base catalysis.

-

Isolation: The resulting 5-chloropyrazole is isolated and purified from the reaction mixture.

Mechanisms of Action and Biological Significance

The chloropyrazole scaffold is a versatile pharmacophore and toxophore, with derivatives exhibiting a wide range of biological activities. The following sections explore the mechanisms of action of prominent chloropyrazole compounds in medicine and agriculture.

Chloropyrazoles in Pharmaceuticals

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor and a widely prescribed nonsteroidal anti-inflammatory drug (NSAID).[9] Its mechanism of action involves the specific inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[10]

Signaling Pathway of Celecoxib's Anti-inflammatory Action:

References

- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyroxasulfone - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 6. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. weedcontroljournal.org [weedcontroljournal.org]

- 10. ClinPGx [clinpgx.org]

preliminary screening of methyl 5-chloro-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide to the Preliminary Screening of Methyl 5-chloro-1H-pyrazole-3-carboxylate

Foreword: The Rationale for a Targeted Screening Approach

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a framework for ligands targeting a wide array of proteins.[1] Derivatives of pyrazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] Many successful therapeutic agents are built upon this heterocyclic core, particularly in the domain of oncology, where pyrazoles have proven to be highly effective as protein kinase inhibitors.[1][4]

This compound is a representative member of this esteemed chemical class. Its structure—featuring a reactive ester, a halogen atom, and the core pyrazole ring—presents a versatile starting point for chemical modification and a high potential for biological activity. Given the well-documented success of pyrazoles as kinase inhibitors, this guide proposes a logical, field-proven screening cascade designed to efficiently identify and validate its potential inhibitory activity against a therapeutically relevant protein kinase, using Epidermal Growth Factor Receptor (EGFR) as an illustrative target.[2]

This document is not a rigid set of instructions but a strategic guide. It explains the causality behind each experimental choice, from the initial high-throughput biochemical screen to secondary cell-based assays, ensuring that each step serves to build a comprehensive and trustworthy data package for this promising compound.

Compound Characterization and Quality Control

Before commencing any screening campaign, the identity, purity, and solubility of the test article must be rigorously established. This is a non-negotiable step to ensure that any observed biological activity is real and attributable to the compound itself.

1.1 Physicochemical Properties

While specific experimental data for this compound (CAS No. 1810069-85-2) is not widely published, its properties can be inferred from related analogs.[5]

| Property | Expected Value / Test | Rationale |

| Molecular Formula | C₅H₅ClN₂O₂ | Confirms the elemental composition. |

| Molecular Weight | 160.56 g/mol | Essential for preparing stock solutions of known molarity. |

| Purity | ≥95% (HPLC, NMR) | Ensures that observed activity is not due to impurities. |

| Identity | Confirmed by ¹H NMR, ¹³C NMR, MS | Verifies the chemical structure is correct. |

| Solubility | Soluble in DMSO; low aqueous solubility | Determines the appropriate solvent for stock solutions and the maximum achievable concentration in aqueous assay buffers. |

1.2 Preparation of Master Stock Solution

-

Protocol: Accurately weigh the compound and dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10 mM).

-

Causality: DMSO is the solvent of choice for most small molecule screening libraries due to its ability to dissolve a wide range of organic compounds. Preparing a high-concentration stock allows for minimal solvent carryover into the final assay, typically ≤0.5%, to prevent solvent-induced artifacts.

The Screening Cascade: A Multi-Faceted Strategy

A robust preliminary screen is not a single experiment but a logical sequence of assays designed to progressively increase the biological relevance of the data while systematically eliminating false positives. Our strategy is designed to move from a high-throughput, target-focused biochemical assay to a more complex, physiologically relevant cell-based assay.

Caption: The tiered screening cascade for hit identification and validation.

Phase 1: Primary High-Throughput Screening (HTS)

The objective of the primary screen is to rapidly and cost-effectively test the compound for direct inhibitory activity against the purified target protein. We will use a biochemical kinase assay for this purpose.